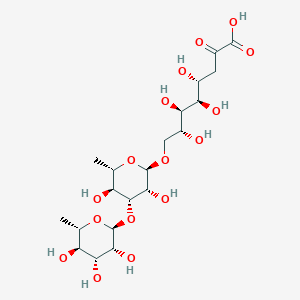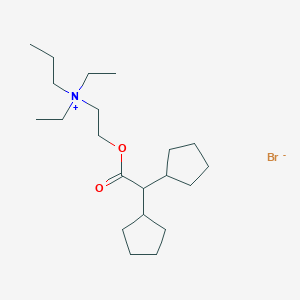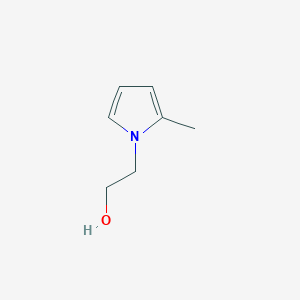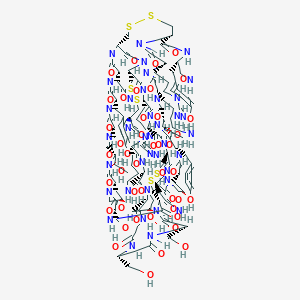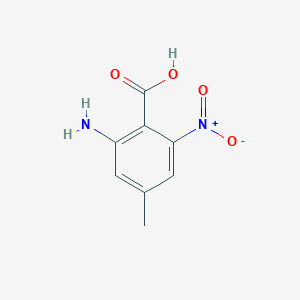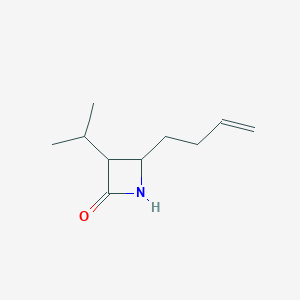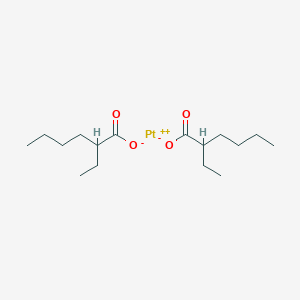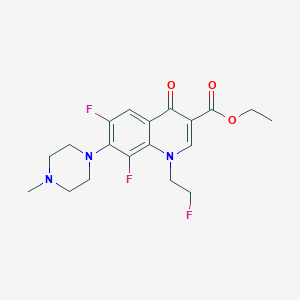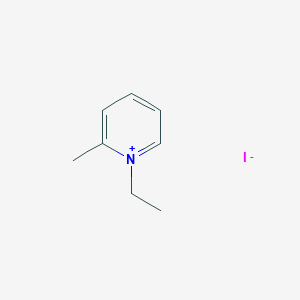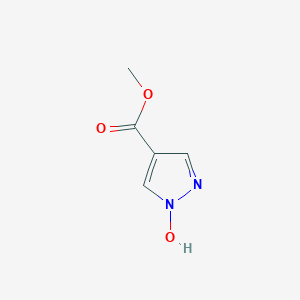
N-Cbz-4,4'-联哌啶
描述
科学研究应用
N-Cbz-4,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protected form of bipiperidine, allowing for selective reactions at other functional groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-4,4’-bipiperidine typically involves the protection of 4,4’-bipiperidine with a carbobenzyloxy group. One common method is the reaction of 4,4’-bipiperidine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-Cbz-4,4’-bipiperidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
N-Cbz-4,4’-bipiperidine can undergo various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The bipiperidine core can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Cbz group.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrogenation: Removal of the Cbz group yields 4,4’-bipiperidine.
Substitution: Alkylated or acylated derivatives of N-Cbz-4,4’-bipiperidine.
Oxidation and Reduction: Various oxidized or reduced forms of the bipiperidine core.
作用机制
The mechanism of action of N-Cbz-4,4’-bipiperidine is primarily related to its role as a protected intermediate. The Cbz group protects the nitrogen atoms, preventing unwanted reactions during synthetic processes. Upon removal of the Cbz group, the bipiperidine core can interact with various molecular targets, depending on the specific application. For example, in medicinal chemistry, the deprotected bipiperidine may act on CNS receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
4,4’-Bipiperidine: The parent compound without the Cbz protection.
N-Boc-4,4’-bipiperidine: Another protected form, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-4,4’-bipiperidine: Protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
N-Cbz-4,4’-bipiperidine is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required. Compared to Boc and Fmoc protections, the Cbz group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.
属性
IUPAC Name |
benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVUJHYDUORFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450621 | |
| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109397-72-0 | |
| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What is the role of N-Cbz-4,4'-bipiperidine hydrochloride in the synthesis described in the paper?
A1: N-Cbz-4,4'-bipiperidine hydrochloride acts as the nucleophile in the palladium-catalyzed aminocarbonylation reaction. It reacts with the 7-bromo or 7-iodo-1,4-benzodiazepine substrate in the presence of a palladium catalyst and carbon monoxide. This results in the formation of a new carbon-nitrogen bond, effectively introducing the 7-(4,4'-bipiperidinylcarbonyl) moiety into the benzodiazepine structure [].
Q2: Are there alternative methods for introducing the 7-(4,4'-bipiperidinylcarbonyl) group, and how does the palladium-catalyzed approach compare?
A2: While alternative methods might exist, the research highlights the efficiency of the palladium-catalyzed aminocarbonylation reaction for this specific transformation []. This approach offers advantages in terms of reaction yield and selectivity, potentially outperforming other synthetic routes. Further research would be needed to directly compare this method with other potential synthetic strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
